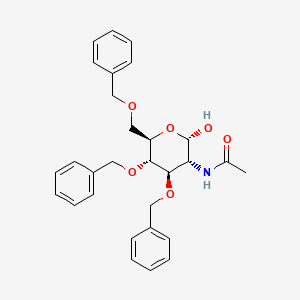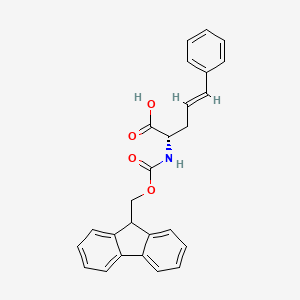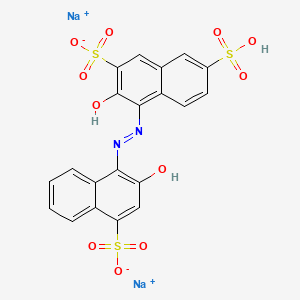![molecular formula C₈H₁₁NO₂S B1142915 N-[2-(5-Methoxy-2-thienyl)ethyl]formamide CAS No. 854701-03-4](/img/structure/B1142915.png)
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide can be synthesized through a series of chemical reactions involving thiophene derivatives. One common method involves the reaction of 5-methoxythiophene with ethyl bromide to form 2-(5-methoxythiophen-2-yl)ethyl bromide. This intermediate is then reacted with formamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is used in scientific research for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of antiplatelet agents, which are used to prevent blood clots in patients with cardiovascular diseases. Additionally, it has applications in the synthesis of other biologically active molecules and materials science.
Mécanisme D'action
The mechanism of action of N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but is transformed into active molecules through further chemical reactions. These active molecules then interact with specific molecular targets and pathways in the body to exert their therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(5-Methoxy-2-thienyl)ethyl)formamide: A closely related compound with similar chemical properties and applications.
Thiophene derivatives: Other thiophene-based compounds that exhibit a range of biological activities and are used in various fields, including medicine and materials science.
Uniqueness
N-[2-(5-Methoxy-2-thienyl)ethyl]formamide is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its methoxy group and formamide functionality provide unique reactivity patterns that are valuable in organic synthesis.
Propriétés
Numéro CAS |
854701-03-4 |
|---|---|
Formule moléculaire |
C₈H₁₁NO₂S |
Poids moléculaire |
185.24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












